CB1 vs. CB2 Receptor Selectivity: LY320135 vs. Class Benchmark
LY320135 demonstrates a high degree of selectivity for the central CB1 receptor over the peripheral CB2 receptor, a critical feature for studies aiming to isolate central nervous system effects. In direct binding assays, LY320135 exhibits >70-fold selectivity for CB1 (Ki = 141-224 nM) over CB2 (Ki > 10 µM) [1]. This level of selectivity is comparable to, but distinct from, other major CB1 antagonist chemotypes. For context, the diarylpyrazole SR141716A (rimonabant) is also highly CB1-selective (reported Ki ~1.8 nM for CB1 vs. ~514 nM for CB2) [2], but its high potency and distinct off-target profile (see other evidence items) can limit its utility in certain assay systems. AM251, another widely used CB1 antagonist, shows similar high potency and selectivity (Ki ~7.5 nM for CB1) [3]. LY320135's moderate nanomolar affinity and benzofuran scaffold provide an alternative selectivity window that is valuable for cross-validation and for experiments where a less potent inverse agonist is desired to avoid receptor saturation or profound constitutive activity suppression.
| Evidence Dimension | CB1/CB2 Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Ki = 141-224 nM (CB1), Ki > 10 µM (CB2); Selectivity: >70-fold |
| Comparator Or Baseline | SR141716A (CB1 Ki ~1.8 nM, CB2 Ki ~514 nM); AM251 (CB1 Ki ~7.5 nM) |
| Quantified Difference | LY320135 CB1 affinity is 12-80x lower than SR141716A/AM251; Selectivity for CB1 is similar (>70-fold vs. ~286-fold for SR141716A) |
| Conditions | Radioligand binding assay using [3H]CP 55,940 in human CB1 and CB2 receptors transfected and stably expressed in cell lines; cerebellum/spleen membrane preparations for endogenous receptors. |
Why This Matters
The >70-fold selectivity ensures minimal confounding effects from CB2 receptor engagement in systems where both receptor subtypes are expressed, while its moderate affinity distinguishes it from ultra-potent compounds like SR141716A, allowing for more nuanced dose-response studies and reducing the risk of experimental artifacts from inverse agonism at highly saturated receptors.
- [1] Felder, C. C., Joyce, K. E., Briley, E. M., Glass, M., Mackie, K. P., Fahey, K. J., ... & Brownstein, M. (1998). LY320135, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation. Journal of Pharmacology and Experimental Therapeutics, 284(1), 291-297. View Source
- [2] Rinaldi-Carmona, M., Barth, F., Héaulme, M., Shire, D., Calandra, B., Congy, C., ... & Le Fur, G. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS letters, 350(2-3), 240-244. View Source
- [3] Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(4), 769-776. View Source
